Cas no 1268524-70-4 ((+)-JQ-1)
(+)-JQ-1 structure
Product Name:(+)-JQ-1
Numéro CAS:1268524-70-4
Le MF:C23H25ClN4O2S
Mégawatts:456.9882
MDL:MFCD22683748
CID:834791
PubChem ID:329825941
Update Time:2024-11-02
(+)-JQ-1 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (+)-JQ-1
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]
- (+)?-?JQ-?1
- (+)-JQ1
- (S)-(+)-Tert-butyl 2
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)aceta...
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,
- JQ1
- (6s)-6-(2-Tert-Butoxy-2-Oxoethyl)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6,7-Dihydrothieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-10-Ium
- (S)-JQ1
- 3mxf
- 4flp
- CHEMBL1957266
- JQ-1
- SureCN881227
- UNII-1MRH0IMX0W
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- JQ1 compound
- Bromodomain Inhibitor, (+)-JQ1
- 1MRH0IMX0W
- (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- (S)-te
- (S)-tert-butyl2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 1268524-70-4
- NCGC00250412-01
- NSC-760183
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Q3156953
- HB1448
- NCGC00250412-21
- JQ1 (+)
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- (+)-JQ1, >=98% (HPLC)
- tert-butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- CCG-269306
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]di azepine-6-acetic acid 1,1-dimethylethyl ester
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; (+)?-?JQ1
- (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diaz
- 4qzs
- GTPL7511
- Z2235802082
- BDBM50365262
- (+)-JQ1?
- BP-21590
- JQ1-(+)
- NSC760183
- DNVXATUJJDPFDM-KRWDZBQOSA-N
- s7110
- EX-A457
- CHEBI:95080
- CHEBI:137113
- HY-13030
- DTXSID20155309
- SMR004702930
- MLS006011158
- AC-32617
- SCHEMBL881227
- AKOS016344680
- C23H25ClN4O2S
- NSC764043
- tert-Butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- tert-butyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- AS-16352
- (+)JQ-1
- NCGC00250412-09
- DA-68975
- tert-butyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- NSC-764043
- tert-butyl[(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- CS-0581
- EN300-7404173
- NCGC00250412-15
- BRD-K54606188-001-13-1
-
- MDL: MFCD22683748
- Piscine à noyau: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
- La clé Inchi: DNVXATUJJDPFDM-KRWDZBQOSA-N
- Sourire: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1
Propriétés calculées
- Qualité précise: 456.13895
- Masse isotopique unique: 456.1386749g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 706
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 97.6
- Le xlogp3: 4.9
Propriétés expérimentales
- Dense: 1.33
- Solubilité: DMSO: soluble20mg/mL, clear
- Le PSA: 69.37
(+)-JQ-1 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(+)-JQ-1 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S7110-10mM (1mL in DMSO) |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-10mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mg |
¥1040.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-25mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 25mg |
¥1941.03 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-100mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 100mg |
¥4823.91 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-5MG |
(+)-JQ1 |
1268524-70-4 | 5mg |
¥2447.58 | 2023-09-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-25MG |
(+)-JQ1 |
1268524-70-4 | 25mg |
¥8990.28 | 2023-09-13 | ||
| DC Chemicals | DC5019-100 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 100mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC5019-250 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 250mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5019-1 g |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 1g |
$1000.0 | 2022-02-28 | |
| TRC | T117580-5mg |
(S)-(+)-Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-70-4 | 5mg |
$ 57.00 | 2023-09-06 |
(+)-JQ-1 Littérature connexe
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
1268524-70-4 ((+)-JQ-1) Produits connexes
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- 105920-83-0(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-)
- 105219-70-3(1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-)
- 114800-33-8(4H,7H-CYCLOPENTA[4,5]THIENO[3,2-F][1,2,4]TRIAZOLO[4,3-A][1,4]DIAZEPINE-8-METHANOL, 8,9-DIHYDRO-1-METHYL-6-PHENYL-)
- 58066-31-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 4-phenyl-)
- 105920-86-3(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-, methyl ester)
- 40455-41-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 105920-90-9(4H-Cyclohepta[b]thiophene-3-carboxylic acid,5,6,7,8-tetrahydro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-,methyl ester)
- 54123-09-0(9-Methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 40054-74-8(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 2-ethyl-4-phenyl-)
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